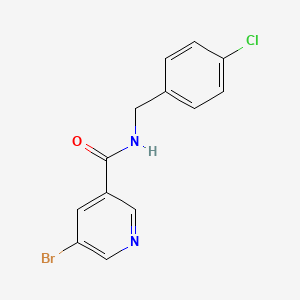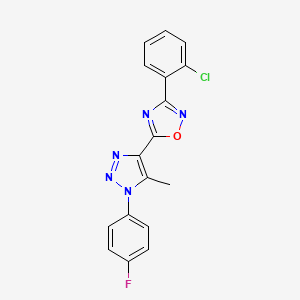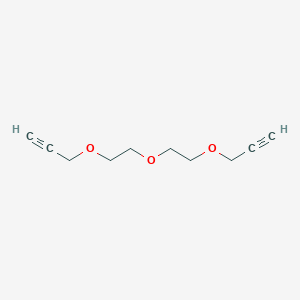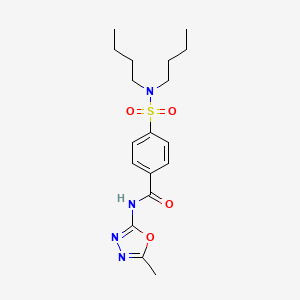
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Properties
A series of derivatives including the chemical have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activities. These derivatives exhibit potential in combating a range of microbial infections (Akhaja & Raval, 2012).
Antimicrobial Activities
Further research into similar derivatives has demonstrated significant antimicrobial properties. These compounds, including the specified chemical, have shown efficacy against various bacterial strains, providing a foundation for new antimicrobial agents (Singh et al., 2010).
Therapeutic Effects and Applications
1,3,4-Thiadiazole derivatives, a category to which the chemical belongs, have been extensively studied for their therapeutic effects in conditions such as inflammation, pain, or hypertension. These compounds have diverse applications, including as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
DNA Protective Ability and Antimicrobial Activity
Some derivatives of 1,3,4-thiadiazole have been found to possess high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. These findings indicate potential applications in cancer therapy and infection control (Gür et al., 2020).
Synthesis and Characterization for Various Applications
Research has focused on synthesizing and characterizing mono- and bicyclic heterocyclic derivatives containing 1,3,4-thiadiazole for diverse applications. These efforts contribute to understanding the structural and functional aspects of such compounds (El‐Sayed et al., 2008).
Anticancer Potential
Derivatives of 1,3,4-thiadiazole, including the chemical , have been designed and synthesized with enhanced cytotoxic activity. These compounds have shown promise as anticancer agents, indicating potential applications in cancer treatment strategies (Abu‐Hashem & Al-Hussain, 2022).
Molecular Structure Studies
Studies on the molecular structures of these derivatives have been conducted to understand their stability and potential as therapeutic agents. This research helps in exploring the possibilities of their application in various medical fields (Velikorodov et al., 2016).
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-21-22-20(29-13)28-12-15-9-17(25)18(27-2)10-23(15)11-19(26)24-8-7-14-5-3-4-6-16(14)24/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJBIOFIJIXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)
![1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2440591.png)


![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2440604.png)


![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2440608.png)
